1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
Description
This compound features a central ethanone core substituted with two distinct moieties:
- Pyrrolidinyl-5-chloropyrimidine group: A pyrrolidine ring linked via an oxygen atom to a 5-chloropyrimidine heterocycle.
- o-Tolyloxy group: An ortho-methylphenoxy substituent.
The pyrrolidinyl linker may confer conformational flexibility, while the o-tolyloxy group could influence lipophilicity and binding interactions.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-4-2-3-5-15(12)23-11-16(22)21-7-6-14(10-21)24-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFPWCPRLOUXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves several key steps:
Formation of 5-Chloropyrimidin-2-yl: This intermediate is synthesized through chlorination reactions using pyrimidine derivatives.
Linking to Pyrrolidin-1-yl: The chloropyrimidine is then reacted with pyrrolidine under controlled conditions to ensure proper binding and formation of the 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl group.
Coupling with o-Tolyloxyethanone: The final step involves coupling the intermediate with o-tolyloxyethanone through etherification or esterification reactions.
Industrial Production Methods
Industrially, the production may involve scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-efficiency. Use of continuous flow reactors, high-throughput screening of catalysts, and automation are often employed to enhance productivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone undergoes a variety of reactions including:
Oxidation: Converts it to higher oxidation states, often altering its reactivity.
Reduction: Reduces functional groups leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions modify its structure.
Common Reagents and Conditions
Reactions with this compound often involve reagents like potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various halides (for substitution). Conditions usually involve standard laboratory setups, including controlled temperatures and inert atmospheres.
Major Products
Depending on the reactions, the major products may include:
Oxidized forms: More reactive oxygen-containing derivatives.
Reduced forms: Hydrogenated compounds with altered physical properties.
Substituted derivatives: Compounds with different functional groups introduced.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is utilized as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology
It serves as a tool in biological studies for probing cellular processes, enzyme interactions, and metabolic pathways.
Medicine
In the medical field, its analogs are investigated for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
Industrially, it is used in the production of specialty chemicals, polymers, and advanced materials with specific applications in electronics and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. By binding to these targets, it modulates biochemical pathways, influencing cellular activities and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Compound 19 ():
- Structure: 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one.
- Key Features :
- Pyrrolo[2,3-d]pyrimidine core instead of pyrrolidinyl-5-chloropyrimidine.
- 5-Chloropyridinyl substituent vs. o-tolyloxy group.
- Synthesis : Utilizes coupling reactions between indole derivatives and chloropyridinyl acetic acid under General Procedure C .
- Relevance : Demonstrates the use of chlorinated heterocycles in enhancing target affinity.
Compound 4a ():
- Structure: 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone.
- Key Features: Imidazole-ethanone core with a 4-bromobenzyloxy-phenyl group. Bromine substituent instead of chlorine; lacks pyrrolidinyl linkage.
- Synthesis : Involves CuBr₂-mediated coupling and chromatographic purification (27–72% yields) .
- Relevance : Highlights the role of halogenated aryl groups in modulating bioactivity (e.g., HO-1 inhibition).
Compound from :
Structural and Functional Differences
Implications of Structural Variations
Halogen Effects: Chlorine in the target’s pyrimidine may enhance electrophilic interactions compared to bromine in 4a or non-halogenated analogs. Pyrimidine vs. pyridine (Compound 19): Pyrimidines often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.
Linker Flexibility :
- The pyrrolidinyl group in the target compound could enable adaptive binding to enzymatic pockets, unlike rigid linkers in 4a or ’s compound.
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic compound that falls within the category of pyrrolidine derivatives. Its unique structure, which includes a chloropyrimidine moiety and an ethoxyphenyl group, suggests potential for significant biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 304.73 g/mol. The compound features a pyrrolidine ring linked to a chloropyrimidine and an o-tolyloxy group, which are crucial for its biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that it may modulate pathways associated with cell growth, differentiation, and apoptosis through interactions with G-protein coupled receptors (GPCRs) and kinases.
Antiviral and Anticancer Properties
Research into structurally similar compounds has shown promising antiviral and anticancer activities. For instance, derivatives of pyrrolidine compounds have been noted for their ability to inhibit specific viral enzymes and cancer cell proliferation. The presence of the chloropyrimidine moiety enhances the potential for such activities by facilitating interactions with biological targets .
Enzyme Inhibition
The compound's potential as an inhibitor of key enzymes has been highlighted in various studies. In particular, its interaction with InhA, an enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis, suggests possible applications in anti-tuberculosis therapies . The inhibition of this enzyme can disrupt fatty acid biosynthesis, crucial for bacterial survival.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Anticancer Activity : A study on pyrrolidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. The structural similarities suggest that this compound could exhibit similar effects .
- Antiviral Studies : Research on related compounds has shown effective inhibition of viral replication in vitro. The mechanism often involves interference with viral entry or replication processes, indicating that this compound may also possess antiviral properties.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Bromopyrimidine | Bromine substitution may alter reactivity |
| 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Fluoropyrimidine | Enhanced lipophilicity due to fluorine |
| 1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Methylpyrimidine | Methyl group affects sterics and electronic properties |
Q & A
Q. Example Prediction :
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| logP | 3.2 | 3.1 (±0.2) |
| CYP3A4 t₁/₂ (min) | 28 | 25 (±3) |
Basic: What purification techniques are effective for isolating the final product?
Answer:
Post-synthesis purification involves:
- Flash chromatography : Gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to remove unreacted o-tolyloxy precursors.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) to enhance crystalline purity.
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for analytical validation .
Advanced: How does the o-tolyloxy group impact pharmacokinetic properties?
Answer:
The methyl group on the phenyl ring:
- Enhances lipophilicity : Increases logD by ~0.5 units, improving blood-brain barrier penetration.
- Reduces oxidative metabolism : Steric shielding of the ether oxygen decreases CYP2C9-mediated degradation.
- Improves solubility : Co-solvent systems (e.g., PEG-400) mitigate precipitation in aqueous buffers .
Advanced: What strategies optimize selectivity for kinase targets versus off-target GPCRs?
Answer:
- Scaffold hopping : Replace the pyrrolidine with a piperidine ring to alter binding pocket interactions.
- Fragment-based design : Introduce hydrogen-bond donors (e.g., -NH₂) to exploit kinase-specific ATP-binding residues.
- Alchemical free-energy calculations : Predict binding affinity differences using FEP+ or MM-GBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
